molecular formula C7H13NO B8285054 1-Azabicyclo[3.2.1]octan-5-ol

1-Azabicyclo[3.2.1]octan-5-ol

Cat. No. B8285054
M. Wt: 127.18 g/mol
InChI Key: OETIZEZPIARKHQ-UHFFFAOYSA-N
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Patent
US08367696B2

Procedure details

To 1-benzyl-5-hydroxy-1-azoniabicyclo[3.2.1]octane 4-methylbenzenesulfonate (800 mg) that had been synthesized by the method as described in Published Japanese Patent Application No. 63-290878 was added a mixture of EtOH (8 mL), 10% Pd/Carbon with a 50% hydration (200 mg), and ammonium formate (500 mg), followed by heating under reflux. The reaction mixture was alkalified with addition of a 1 M aqueous NaOH solution, and extracted with a mixed solvent (CHCl3:MeOH=9:1). The organic layer was dried over MgSO4 and then concentrated under reduced pressure to obtain 1-azabicyclo[3.2.1]octan-5-ol (180 mg) as a colorless oily substance.
Name
1-benzyl-5-hydroxy-1-azoniabicyclo[3.2.1]octane 4-methylbenzenesulfonate
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Pd Carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O-])(=O)=O)=CC=1.C([N+:19]12[CH2:26][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:22][CH2:21][CH2:20]2)C1C=CC=CC=1.C([O-])=O.[NH4+].[OH-].[Na+]>[Pd].[C].CCO>[N:19]12[CH2:26][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:22][CH2:21][CH2:20]2 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
1-benzyl-5-hydroxy-1-azoniabicyclo[3.2.1]octane 4-methylbenzenesulfonate
Quantity
800 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C(C1=CC=CC=C1)[N+]12CCCC(CC1)(C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Pd Carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
63-290878 was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solvent (CHCl3:MeOH=9:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N12CCCC(CC1)(C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.